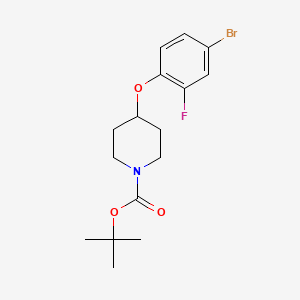

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a substituted phenoxy group at the 4-position of the piperidine ring. The phenoxy substituent contains bromine and fluorine atoms at the para and ortho positions, respectively. This structural motif is common in medicinal chemistry and drug discovery, where the tert-butyl carbamate acts as a protecting group for the piperidine amine, while the halogenated aromatic moiety modulates electronic and steric properties. The molecular formula is C₁₆H₂₁BrFNO₃, with a molecular weight of 398.25 g/mol.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKILXTQVUSIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction where a suitable phenol derivative reacts with the piperidine ring.

Halogenation: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Oxidized forms of the piperidine ring.

Reduction Products: Reduced forms of the piperidine ring.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Pharmacological Applications

2.1 Intermediate in Drug Synthesis

One of the primary applications of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is its role as an intermediate in the synthesis of Vandetanib (trade name Caprelsa), an anti-cancer drug. Vandetanib is utilized in treating certain types of thyroid cancer and works by inhibiting multiple receptor tyrosine kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Epidermal Growth Factor Receptor (EGFR)

- RET Tyrosine Kinase

The compound facilitates the construction of the complex molecular framework necessary for Vandetanib's activity, making it critical for pharmaceutical manufacturing processes .

2.2 Research on Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. Studies have focused on their ability to inhibit cell proliferation in various cancer cell lines, contributing to ongoing investigations into novel anticancer therapies.

Case Studies and Research Findings

3.1 Synthesis and Characterization

A study published in De Gruyter details the synthesis and characterization of this compound, highlighting its ease of availability through known literature synthesis methods. The research emphasizes the compound's importance as an intermediate for Vandetanib production, showcasing its structural attributes and crystallization behavior .

3.2 Anticancer Activity Exploration

In another study, researchers investigated various derivatives of piperidine-based compounds, including this compound, for their potential as anticancer agents. The findings suggested that modifications in the chemical structure could enhance biological activity against specific cancer types .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group, substituted with bromine and fluorine, can interact with enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate with structurally analogous piperidine-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Comparisons

Spectroscopic and Analytical Data

- NMR : The target compound’s ¹H NMR would show distinct aromatic proton signals for bromine (δ ~7.5 ppm) and fluorine (coupling with ortho protons). Comparable shifts are observed in tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (δ 7.4–7.6 ppm for chlorophenyl) .

- Mass Spectrometry : HRMS of the target compound would exhibit a molecular ion peak at m/z 398.25 [M+H]⁺, aligning with bromine’s isotopic pattern. Similar derivatives (e.g., ) confirm this trend .

Biological Activity

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of Vandetanib, an anti-cancer drug. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C16H22BrFNO3

- Molecular Weight : 373.26 g/mol

- IUPAC Name : this compound

The structure consists of a piperidine ring substituted with a tert-butyl group and a phenoxy moiety containing bromine and fluorine substituents, which are crucial for its biological activity.

This compound is primarily recognized for its role as an intermediate in the synthesis of Vandetanib. Vandetanib acts as a kinase inhibitor , targeting several key receptors involved in tumor growth:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Epidermal Growth Factor Receptor (EGFR)

- RET-Tyrosine Kinase

These targets are critical in cancer biology, as they play significant roles in angiogenesis, cell proliferation, and survival pathways in various tumors, especially thyroid cancer .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. Vandetanib, which incorporates this compound as an intermediate, has shown effectiveness in clinical settings:

- Clinical Studies : Vandetanib has been approved for the treatment of medullary thyroid carcinoma and has demonstrated efficacy against other tumor types by inhibiting angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The presence of bromine and fluorine atoms in the phenoxy group enhances the compound's binding affinity to target kinases. Studies have shown that modifications in these substituents can lead to variations in potency and selectivity against different cancer cell lines. For instance, fluorinated analogs often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Case Studies

- Vandetanib Efficacy : A clinical trial demonstrated that Vandetanib significantly prolonged progression-free survival in patients with advanced medullary thyroid carcinoma compared to placebo .

- Inhibitory Activity : In vitro studies on related piperidine derivatives have shown IC50 values ranging from 13 to 22 μM against various cancer cell lines, indicating substantial inhibitory activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 373.26 g/mol |

| IUPAC Name | This compound |

| Anticancer Activity | Kinase inhibition (VEGFR, EGFR) |

| IC50 (related compounds) | 13 - 22 μM |

Q & A

Basic: What synthetic methodologies are recommended for preparing Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and protective group strategies. For example:

- Step 1 : React 4-bromo-2-fluorophenol with a piperidine derivative (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) to form the phenoxy-piperidine intermediate.

- Step 2 : Oxidative or coupling reactions may follow to introduce additional functional groups. For instance, OXONE® (a potassium peroxymonosulfate oxidant) has been used in analogous syntheses to oxidize thioethers to sulfones .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) is recommended. Validate purity via HPLC or NMR .

Basic: What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Label with hazard warnings (e.g., "Harmful if inhaled") .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and aromatic substituents (e.g., bromo-fluorophenoxy protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₀BrFNO₃: calc. 380.06 g/mol) .

- Melting Point : Compare observed values (e.g., 50–52°C for analogous brominated derivatives) with literature to assess purity .

Advanced: How can computational methods resolve contradictions in reported spectral data?

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Simulate NMR chemical shifts (e.g., via GIAO method) to cross-validate experimental data .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or crystal packing effects .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (e.g., bromine vs. fluorine) with spectral shifts across studies .

Advanced: What strategies address discrepancies in reported physical properties (e.g., melting points)?

- Batch Analysis : Compare multiple synthesis batches to isolate variability (e.g., residual solvents, polymorphs).

- Thermal Analysis : Perform DSC/TGA to distinguish between polymorphic forms or solvates. For example, a 2–3°C variation in melting points may indicate solvent retention .

- Interlaboratory Validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate calibration) .

Advanced: How does the bromo-fluoro substitution pattern influence biological activity?

- Structure-Activity Relationship (SAR) : The bromine atom enhances electrophilicity for nucleophilic substitution in target binding, while fluorine improves metabolic stability via reduced CYP450 interactions.

- Docking Studies : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., kinases). The bromo-fluorophenoxy group may occupy hydrophobic pockets in active sites .

- In Vitro Assays : Test halogen-substituted analogs in enzyme inhibition assays to quantify potency differences (e.g., IC₅₀ shifts) .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10/90 v/v) to enhance aqueous solubility while maintaining stability .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen or carboxylate moiety .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability. Characterize particle size via DLS and encapsulation efficiency via HPLC .

Advanced: What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% formic acid). Monitor for common byproducts (e.g., de-brominated analogs) .

- Limit of Detection (LOD) : Validate methods to detect impurities at ≤0.1% using spiked samples and calibration curves .

- Stability-Indicating Assays : Stress-test under heat, light, and humidity to identify degradation products (e.g., tert-butyl cleavage) .

Advanced: How can crystallographic data improve synthetic route design?

- Crystal Packing Analysis : Use Mercury software to identify hydrogen-bonding motifs (e.g., piperidine N-H⋯O interactions) that influence reaction pathways .

- Polymorph Screening : Screen solvents (e.g., ethanol vs. acetonitrile) to isolate crystal forms with higher thermodynamic stability, reducing batch variability .

Advanced: What are the implications of the compound’s logP value for pharmacokinetic studies?

- logP Measurement : Determine via shake-flask method (octanol/water). A logP >3 (predicted for this compound) suggests high membrane permeability but potential for hepatic metabolism .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity. Adjust substituents (e.g., replace bromine with chlorine) to optimize logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.